molecular formula C7H4F4 B1611741 2,3,4,6-Tetrafluorotoluene CAS No. 80427-49-2

2,3,4,6-Tetrafluorotoluene

Cat. No. B1611741
CAS RN: 80427-49-2
M. Wt: 164.1 g/mol
InChI Key: QWMNQJQGZZQXKS-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluorotoluene is a chemical compound with the molecular formula C7H4F4 . It is also known as 2,3,4,6-Tetrafluorotoluene in English and 2,3,4,6-四氟甲苯 in Chinese .


Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetrafluorotoluene consists of a toluene (methylbenzene) ring where four of the hydrogen atoms have been replaced by fluorine atoms .


Chemical Reactions Analysis

Penta-, tetra-, tri-, and difluorobenzenes, including 2,3,4,6-Tetrafluorotoluene, undergo direct arylation with a wide range of arylhalides in high yield. Inverse reactivity is observed compared to the common electrophilic aromatic substitution pathway since electron-deficient, C-H acidic arenes react preferentially .


Physical And Chemical Properties Analysis

2,3,4,6-Tetrafluorotoluene has a molecular weight of 164.1003 . It has a boiling point of 125-126 °C and a density of 1.347 g/mL at 25 °C .

Scientific Research Applications

1. Nucleobase Analogues in Peptide Nucleic Acids

2,4-Difluorotoluene, a variant of 2,3,4,6-Tetrafluorotoluene, has been used as a nonpolar isostere of thymidine. This compound helps in studying hydrogen bonding in nucleic acid recognition and interactions with polymerases. It's specifically evaluated in peptide nucleic acids designed for triple helical recognition of RNA, illustrating the ability of fluorine in non-canonical base pairing and providing insights into RNA recognition (Kumar & Rozners, 2021).

2. In Organometallic Chemistry

Perfluorotoluene reacts with sodium cyclopentadienide and sodium hydride to form various cyclopentadiene compounds, indicating its role in organometallic chemistry. These compounds are then used to create metal complexes with different transition metals, showing the versatility of perfluorotoluene derivatives in synthesizing organometallic complexes (Deck, McCauley, & Slebodnick, 2006).

3. Spectroscopy and Molecular Interaction Studies

Studies on difluorotoluene's microwave rotational spectra contribute to understanding molecular interactions and internal rotation. These findings are crucial for molecular spectroscopy and help in understanding the physical properties of molecules like 2,3,4,6-Tetrafluorotoluene (Maiti, Jaman, & Nandi, 1996).

4. Environmental Impact and Atmospheric Chemistry

The photolysis lifetimes of difluorotoluenes in the Earth's atmosphere have been estimated using photoabsorption cross sections. This research is significant for understanding the environmental impact and behavior of such compounds in atmospheric chemistry (Barbosa et al., 2016).

5. Role in DNA Replication and Polymerase Activities

Difluorotoluene, related to 2,3,4,6-Tetrafluorotoluene, is used as a tool to study DNA replication fidelity. Despite being a nonpolar molecule, it is replicated by DNA polymerase enzymes, providing insights into the non-essential nature of hydrogen bonds in DNA replication (Goodman, 1997).

Safety And Hazards

2,3,4,6-Tetrafluorotoluene is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if inhaled, swallowed, or in contact with skin .

Relevant Papers One relevant paper is titled “Fluorocarbon-aluminium compounds. V. Reactions of some fluorotoluene compounds with lithium tetrahydroaluminate” published in the Australian Journal of Chemistry . The paper discusses the reaction of α-bromo-2,3,4,5,6-pentafluorotoluene with lithium tetrahydroaluminate to yield 2,3,5,6-tetrafluorotoluene .

properties

IUPAC Name

1,2,3,5-tetrafluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMNQJQGZZQXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590729
Record name 1,2,3,5-Tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetrafluorotoluene

CAS RN

80427-49-2
Record name 1,2,3,5-Tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloro-tetrafluorobenzonitrile was reacted at 240° C. The reaction products were collected in 300 ml of water and, after reaction was complete, the mixture was made alkaline with 40% strength by weight aqueous sodium hydroxide solution. The organic material was extracted with methyl tert.-butyl ether, analysed and then worked up by distillation. 2,3,4,6-Tetrafluoro-toluene of boiling point 108° C. was isolated in a yield of 77.3%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LS Holden - 1963 - search.proquest.com
The object of the research was to find a new route to hexafluorobenzene and to investigate the reactions of this and other polyfluoroarenes with free radicals. The electrochemical …
Number of citations: 0 search.proquest.com
Z Li - 2015 - search.proquest.com
The concept of double duty presumes incorporation of two traditionally distinctly reacting parts of a chemical into one transformation. The first example of the double duty reactivity was …
Number of citations: 3 search.proquest.com

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